molecular formula C14H18N4O2 B2990800 N-(4-(dimethylamino)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1014027-54-3

N-(4-(dimethylamino)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B2990800
CAS No.: 1014027-54-3
M. Wt: 274.324
InChI Key: JKECUIGXVLPBSG-UHFFFAOYSA-N
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Description

N-(4-(dimethylamino)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is an organic compound known for its diverse applications in scientific research. This molecule belongs to the class of pyrazoles and features a distinctive structure that includes dimethylamino and methoxy substituents on a pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(dimethylamino)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide typically begins with the preparation of the pyrazole core. This is often achieved through a condensation reaction between hydrazine and a β-diketone. Subsequently, the pyrazole ring undergoes functionalization to introduce the dimethylamino and methoxy groups. These steps usually involve selective nucleophilic substitution and methylation reactions.

Industrial Production Methods

On an industrial scale, the production of this compound involves optimizing reaction conditions for higher yields and purity. Catalysts and solvents play crucial roles in enhancing the efficiency of these processes, while maintaining stringent controls on temperature and reaction time.

Chemical Reactions Analysis

Types of Reactions

This compound is known to participate in various chemical reactions, including:

  • Oxidation: : Under certain conditions, it can undergo oxidation, leading to the formation of oxygenated derivatives.

  • Reduction: : Reducing agents can convert it into amine or alcohol derivatives.

  • Substitution: : It can undergo nucleophilic substitution reactions, especially at the dimethylamino and methoxy sites.

Common Reagents and Conditions

Common reagents include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like ammonia for substitution reactions. The reactions typically occur under controlled temperatures and in the presence of suitable solvents.

Major Products

Oxidation usually yields oxygenated compounds, while reduction produces amine or alcohol derivatives. Substitution reactions lead to a variety of substituted pyrazoles, depending on the nucleophile used.

Scientific Research Applications

N-(4-(dimethylamino)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide finds applications across several scientific domains:

  • Chemistry: : Used as a building block for synthesizing more complex molecules.

  • Biology: : Acts as a ligand in studying protein-ligand interactions.

  • Medicine: : Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

  • Industry: : Utilized in the development of new materials and as a precursor in chemical manufacturing.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. It may bind to the active sites of these targets, modulating their activity. The exact mechanism often involves complex pathways, including signal transduction and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(dimethylamino)phenyl)pyrazole: : Lacks the methoxy group but shares similar properties.

  • 3-Methoxy-1-methyl-1H-pyrazole-4-carboxamide: : Missing the dimethylamino group.

  • N-(4-(dimethylamino)phenyl)-pyrazole-4-carboxamide: : Lacks the methoxy substituent.

Uniqueness

The presence of both dimethylamino and methoxy groups in N-(4-(dimethylamino)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide enhances its reactivity and binding affinity, distinguishing it from similar compounds. These features contribute to its versatility and efficacy in various applications.

How's that for a deep dive?

Properties

IUPAC Name

N-[4-(dimethylamino)phenyl]-3-methoxy-1-methylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2/c1-17(2)11-7-5-10(6-8-11)15-13(19)12-9-18(3)16-14(12)20-4/h5-9H,1-4H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKECUIGXVLPBSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)NC2=CC=C(C=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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